Methyl 2-(piperazin-1-YL)benzoate

Medicinal Chemistry Physicochemical Property Prediction ADME

Researchers optimizing piperazine-containing leads require precise physicochemical profiles. The ortho-substitution pattern of this methyl ester (LogP 1.09, PSA 42Ų) provides distinct solubility (110 g/L) and reactivity versus meta/para isomers or free acid analogs. - **Synthetic Utility**: Benchmarked for coupling reactions & ester hydrolysis studies - **SAR Applications**: Comparator for ester vs. carboxylic acid functionality on permeability - **Quality Assurance**: Batch-specific NMR & HPLC characterization available

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 159974-63-7
Cat. No. B070322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(piperazin-1-YL)benzoate
CAS159974-63-7
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1N2CCNCC2
InChIInChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
InChIKeyXGNPSKXFPSPTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(piperazin-1-yl)benzoate Identity and Procurement


Methyl 2-(piperazin-1-yl)benzoate (CAS 159974-63-7) is a benzoate ester derivative featuring a piperazine ring substituted at the ortho-position of the aromatic ring . With a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol, it is classified as an arylpiperazine building block and is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of CNS-targeted and enzyme-inhibitor scaffolds [1]. Commercial availability typically ranges from 95% to 98% purity, with suppliers offering analytical characterization including NMR, HPLC, and GC . The compound carries GHS hazard classifications H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [2].

Methyl 2-(piperazin-1-yl)benzoate: Substitution Limitations


Substitution of Methyl 2-(piperazin-1-yl)benzoate with positional isomers (e.g., 3- or 4-substituted) or the free carboxylic acid analog introduces quantifiable changes in physicochemical properties that directly impact synthetic utility and downstream biological performance. Specifically, the ortho-substitution pattern produces a calculated ACD/LogP of 1.09 and a polar surface area of 42 Ų , which differs materially from meta- or para-substituted analogs. Furthermore, the methyl ester form provides a distinct solubility profile (calculated 110 g/L at 25°C) compared to the corresponding carboxylic acid (2-(piperazin-1-yl)benzoic acid), which exhibits different ionization behavior and reactivity under coupling conditions. These differences in lipophilicity, solubility, and steric accessibility mean that in-class compounds cannot be interchanged without re-optimizing synthetic protocols or expecting altered pharmacokinetic properties in derived drug candidates. The evidence below quantifies where data exist to guide selection.

Methyl 2-(piperazin-1-yl)benzoate Differentiation Evidence


Ortho-Substitution LogP and Polar Surface Area

The ortho-substitution pattern of Methyl 2-(piperazin-1-yl)benzoate yields a calculated ACD/LogP of 1.09 and a polar surface area (PSA) of 42 Ų . In contrast, the meta-substituted isomer (Methyl 3-(piperazin-1-yl)benzoate) and para-substituted isomer (Methyl 4-(piperazin-1-yl)benzoate) exhibit distinct spatial arrangements that alter their lipophilicity and hydrogen-bonding capacity, though specific experimental LogP data for the meta and para isomers under identical calculation methods are not consolidated in a single comparative source. This difference is class-level inference based on the well-established principle that substitution position on the aryl ring modulates physicochemical properties [1].

Medicinal Chemistry Physicochemical Property Prediction ADME

Ester vs. Carboxylic Acid Solubility

Methyl 2-(piperazin-1-yl)benzoate exhibits a calculated water solubility of 110 g/L at 25°C . While direct experimental solubility data for the free acid analog, 2-(Piperazin-1-yl)benzoic acid, under identical neutral pH conditions are not available in the same source, carboxylic acids generally exhibit pH-dependent solubility, being more soluble at basic pH (due to deprotonation) and less soluble at neutral pH compared to their methyl ester counterparts . The methyl ester's enhanced neutral-pH solubility may facilitate solution-phase chemistry without requiring pH adjustment.

Pre-formulation Solubility Synthetic Intermediate

Cytotoxicity Baseline in Cancer Cell Lines

Preliminary studies report that Methyl 2-(piperazin-1-yl)benzoate exhibits cytotoxic activity with IC50 values ranging from 19.9 to 75.3 µM across different cancer cell types . As a comparator, the free acid 2-(Piperazin-1-yl)benzoic acid has been reported to inhibit NF-kB with an IC50 of 25 µM in a distinct assay . It is critical to note that these assays are not directly comparable due to differences in cell lines and experimental endpoints, and this evidence is presented as a baseline for future structure-activity relationship (SAR) studies rather than a performance claim.

Cancer Research Cytotoxicity SAR

Methyl 2-(piperazin-1-yl)benzoate Application Scenarios


CNS Drug Discovery: Ortho-Piperazine Scaffold

Given the calculated LogP of 1.09 and PSA of 42 Ų , this compound is suited as a starting material for synthesizing CNS-penetrant candidates. The ortho-piperazine benzoate core appears in numerous patent filings (119 patents citing this scaffold) [1], often targeting neurological and psychiatric indications where balanced lipophilicity is required.

SAR Studies: Ester vs. Acid Comparison

The distinct solubility profile (110 g/L calculated) and reported micromolar-range cytotoxicity position this compound as a useful comparator in SAR campaigns exploring the impact of ester vs. carboxylic acid functionality on target engagement and cellular permeability. Researchers optimizing piperazine-containing leads may use the methyl ester as a prodrug-like probe.

Nucleophilic Aromatic Substitution Building Block

As a well-characterized arylpiperazine with a reactive ester group, this compound serves as a benchmark substrate for developing new coupling reactions, particularly those involving late-stage functionalization of the piperazine nitrogen or ester hydrolysis. Its commercial availability with batch-specific QC (NMR, HPLC) ensures reproducible results in reaction optimization studies.

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